molecular formula C9H8BrNO3 B599977 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-ol CAS No. 139515-86-9

6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-ol

Cat. No. B599977
M. Wt: 258.071
InChI Key: UFMMRKGHDCFWAB-UHFFFAOYSA-N
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Description

6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-ol, also known as 6-bromo-4-nitro-indenol, is an organic compound with a molecular weight of 305.09 g/mol. It is an aromatic heterocyclic compound, containing an indene ring with a bromine and nitro group attached to the ring. This compound has been studied extensively in recent years due to its potential applications in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Scientific Research Applications

Nitroimidazole Heterocycles in Medicinal Chemistry

Nitroimidazoles, compounds structurally related to "6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-ol" by virtue of their nitro group and heterocyclic framework, are notable for their wide range of applications in medicinal chemistry. They are extensively researched for their therapeutic potential, with applications spanning from anticancer and antimicrobial treatments to roles as artificial diagnostics and pathological probes. Their unique structural characteristics enable them to interact effectively with various biological targets, offering promising avenues for the development of novel drugs and diagnostic tools (Li et al., 2018).

Environmental and Toxicological Studies

Compounds similar in structure or function to "6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-ol" have been the subject of environmental and toxicological studies. Research into brominated flame retardants, for instance, examines the occurrence, fate, and effects of these compounds in indoor environments, consumer goods, and ecosystems. These studies highlight the importance of understanding the environmental impact and health risks associated with the use and disposal of such chemicals (Zuiderveen et al., 2020).

properties

IUPAC Name

6-bromo-4-nitro-2,3-dihydro-1H-inden-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c10-7-4-5-2-1-3-6(5)8(9(7)12)11(13)14/h4,12H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMMRKGHDCFWAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C(=C2C1)[N+](=O)[O-])O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60855896
Record name 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-ol

CAS RN

139515-86-9
Record name 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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